(2-Tert-butylphenyl)methanol
Overview
Description
(2-Tert-butylphenyl)methanol is a synthetic compound belonging to the family of aryl alcohols. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to a methanol group. This compound is widely used in scientific research and industrial applications due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Tert-butylphenyl)methanol can be synthesized through various methods. One common approach involves the reduction of (2-tert-butylphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of (2-tert-butylphenyl)acetone. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Tert-butylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2-tert-butylphenyl)formaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-tert-butylphenyl)methane using strong reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products Formed:
Oxidation: (2-Tert-butylphenyl)formaldehyde.
Reduction: (2-Tert-butylphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Tert-butylphenyl)methanol is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Tert-butylphenyl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- (2-Tert-butylphenyl)acetone
- (2-Tert-butylphenyl)formaldehyde
- (2-Tert-butylphenyl)methane
Comparison: (2-Tert-butylphenyl)methanol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, compared to its analogs .
Properties
IUPAC Name |
(2-tert-butylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGGQFEZYGJPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600328 | |
Record name | (2-tert-Butylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-35-2 | |
Record name | 2-(1,1-Dimethylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21190-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-tert-Butylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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